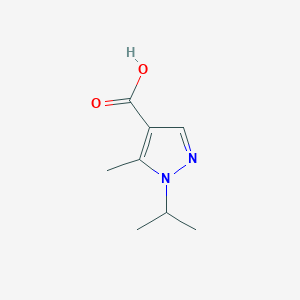

5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)10-6(3)7(4-9-10)8(11)12/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUHZXGAQHOQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007541-94-7 | |

| Record name | 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often requiring a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with higher oxidation states, while reduction can produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds featuring pyrazole scaffolds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases .

Case Study: Synthesis and Activity

A recent study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that certain modifications enhanced their potency against specific microbial strains, highlighting the importance of structure-activity relationships in drug development .

Herbicidal Properties

The compound's ability to inhibit plant growth has led to its exploration as a herbicide. Research findings suggest that it can effectively control weed species while being less harmful to crops, thus presenting a viable option for sustainable agriculture .

Pesticide Development

In addition to herbicidal activity, derivatives of this compound are being studied for their insecticidal properties. The mechanism involves disrupting the metabolic pathways of target pests, which can lead to effective pest control solutions .

Polymer Chemistry

This compound serves as a versatile building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable in developing advanced materials for various industrial applications .

Nanocomposites

Research has explored using this compound in nanocomposite materials, where it acts as a stabilizing agent for nanoparticles. This application is crucial in electronics and photonics, where material properties significantly impact performance .

Wirkmechanismus

The mechanism of action of 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical Properties

Substituents at positions 1 and 5 significantly influence melting points, solubility, and spectral properties:

Key Observations :

- Phenyl vs. Alkyl Substituents : Phenyl groups (e.g., in ) enhance aromatic interactions but reduce solubility in polar solvents compared to alkyl groups like isopropyl.

- Amino vs. Methyl at R5: Amino groups introduce hydrogen-bonding capacity (IR: 3389–3204 cm⁻¹) and alter electronic properties, as seen in .

Electronic and Steric Considerations

- Electronic Effects : Carboxylic acid groups at position 4 deprotonate to form carboxylates, critical for coordinating metal ions. Methyl and isopropyl groups donate electrons weakly, stabilizing the pyrazole ring .

- In contrast, phenyl groups allow π-π stacking in crystals, as observed in X-ray studies of 5-methyl-1-phenyl derivatives .

Biologische Aktivität

5-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1007541-94-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary table of its effects.

Chemical Structure and Properties

The compound features a pyrazole ring with a carboxylic acid functional group at the 4-position and an isopropyl group at the 1-position. Its molecular formula is C8H12N2O2, and it has a molecular weight of approximately 168.19 g/mol.

Key Properties:

- Molecular Formula: C8H12N2O2

- Molecular Weight: 168.19 g/mol

- CAS Number: 1007541-94-7

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.

Anti-Cancer Activity

Several studies have explored the compound's potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. Inhibitors of LDH can limit cancer cell proliferation by disrupting metabolic pathways.

Case Study Findings:

- Inhibition of LDH: The compound demonstrated sub-micromolar inhibition of LDHA and LDHB in cell-based assays. This suggests a potent ability to inhibit glycolysis in cancer cells such as MiaPaCa2 pancreatic cancer cells and A673 sarcoma cells .

- Cell Viability Assays: In vitro studies showed that treatment with this compound resulted in reduced viability of various cancer cell lines, indicating its potential as a therapeutic agent against tumors .

Anti-Viral Activity

The compound's structure also positions it as a candidate for antiviral research, particularly against HIV.

Research Findings:

- Anti-HIV Activity: Preliminary studies indicated that derivatives of pyrazole compounds exhibit significant activity against wild-type HIV strains, with some derivatives showing EC50 values in the nanomolar range . While specific data on this compound's direct antiviral activity is limited, its structural similarity to active compounds suggests potential efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance or diminish activity against various biological targets.

Key Observations:

- Substitutions at the C5 position significantly affect anti-HIV activity; compounds with aryl groups at this position tend to exhibit enhanced potency .

- Variations in side chains also play a critical role in determining the selectivity and efficacy of these compounds against specific targets .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole derivatives are prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives, followed by hydrolysis to yield the carboxylic acid . Key intermediates are characterized using IR spectroscopy (to confirm functional groups like C=O and N-H), ¹H-NMR (to verify substitution patterns and proton environments), and mass spectrometry (to determine molecular ion peaks and fragmentation patterns). Elemental analysis ensures purity .

Q. How do solubility and reactivity of this compound influence its utility in heterocyclic chemistry?

The carboxylic acid group at position 4 enhances solubility in polar solvents (e.g., water, alcohols) and enables reactions such as esterification, amidation, or salt formation. The isopropyl group at position 1 introduces steric bulk, which may hinder electrophilic substitution but stabilize intermediates in nucleophilic reactions. Reactivity studies often focus on functionalizing the pyrazole ring via substitutions or cross-coupling reactions .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- ¹H-NMR : Peaks near δ 1.3–1.5 ppm confirm the isopropyl group’s methyl protons, while aromatic protons on the pyrazole ring appear between δ 6.5–8.0 ppm.

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch of carboxylic acid) are diagnostic.

- Mass Spectrometry : A molecular ion peak matching the molecular weight (e.g., 168.17 g/mol) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying conditions?

Yields depend on reaction temperature, solvent polarity, and catalyst choice. For instance, cyclocondensation with DMF-DMA in refluxing toluene improves ring closure efficiency. Hydrolysis of esters to carboxylic acids is optimized using aqueous NaOH/EtOH under reflux, with yields >80% achievable by controlling reaction time and base concentration . Competing side reactions (e.g., over-alkylation) are mitigated by slow reagent addition and inert atmospheres .

Q. What mechanisms underlie the biological activity of pyrazole-4-carboxylic acid derivatives, and how can they be validated?

Derivatives of this scaffold exhibit biological activity via enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory effects) or receptor binding. Mechanistic studies involve:

- Enzyme Assays : Measuring IC₅₀ values against target enzymes.

- Molecular Docking : Computational modeling to predict binding interactions with active sites (e.g., using AutoDock Vina).

- In Vivo Studies : Assessing analgesic/anti-inflammatory effects in rodent models, with ulcerogenicity evaluated via histopathology .

Q. How do computational methods like DFT enhance understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculations reveal electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, the carboxylic acid group’s electron-withdrawing effect lowers the HOMO energy, stabilizing the molecule. These insights guide predictions of reactivity and interactions in catalytic systems .

Q. How should researchers address contradictory data in pharmacological studies of pyrazole derivatives?

Discrepancies in biological activity may arise from substituent effects or assay conditions. For example:

- Substituent Position : Anti-inflammatory activity varies with the substituent at position 1 (e.g., phenyl vs. isopropyl) due to steric or electronic differences .

- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) and validate results across multiple models (e.g., COX-1 vs. COX-2 inhibition).

Methodological Considerations

Q. What strategies are effective in analyzing regioselectivity during pyrazole ring functionalization?

Regioselectivity is controlled by directing groups and reaction conditions. For instance:

- Electrophilic Substitution : The carboxylic acid group at position 4 deactivates the ring, directing incoming electrophiles to position 3 or 5.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at position 5 is facilitated by palladium catalysts and aryl boronic acids .

Q. How can stability issues (e.g., decarboxylation) be mitigated during storage or reaction?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.